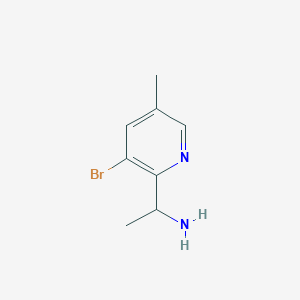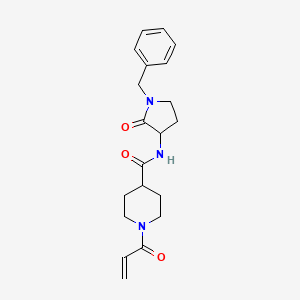
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is part of a broader class of chemicals that are synthesized and characterized for their unique properties. For example, research into pyrazolo[1,5-a]pyrimidines and related Schiff bases explores the synthesis of novel compounds with potential cytotoxic activities against cancer cell lines. These compounds are characterized using analytical and spectroscopic data, highlighting the importance of structural analysis in understanding their function and potential applications (Hassan et al., 2015).
Biological Activity
Compounds similar to "3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide" are often investigated for their biological activities. For instance, derivatives of benzodifuranyl and pyrimidine have been synthesized and tested as anti-inflammatory and analgesic agents, providing insight into how structural modifications can influence biological activity and effectiveness (Abu‐Hashem et al., 2020).
Applications in Imaging and Radioligands
Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides showcases the development of analogs for PET tracers, indicating the potential of such compounds in medical imaging and diagnosis of neuropsychiatric disorders. The focus on high brain uptake, slow clearance, and stability underlines the critical parameters for effective imaging agents (García et al., 2014).
Material Science Applications
In material science, compounds with a pyrimidine core are utilized for developing new materials with specific properties. For example, the synthesis of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides demonstrates the use of such compounds in creating materials with potential applications in electronics and photonics (Wu et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the reaction of 4-fluoro-3-nitroaniline with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl 4-aminobenzoate to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide. Finally, this compound is cyclized with urea to form the desired product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate", "ethyl 4-aminobenzoate", "urea" ], "Reaction": [ "4-fluoro-3-nitroaniline is reacted with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester.", "The intermediate 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester is then reacted with ethyl 4-aminobenzoate in the presence of a base such as sodium hydride in a suitable solvent such as dimethylformamide to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide.", "Finally, the compound 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide is cyclized with urea in the presence of a suitable catalyst such as trifluoroacetic acid to form the desired product, 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
| 887217-04-1 | |
Fórmula molecular |
C19H15FN4O6 |
Peso molecular |
414.349 |
Nombre IUPAC |
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O6/c1-2-30-13-6-4-12(5-7-13)23-18(26)14(10-21-19(23)27)17(25)22-11-3-8-15(20)16(9-11)24(28)29/h3-10H,2H2,1H3,(H,21,27)(H,22,25) |
Clave InChI |
TZNRTGMGCIORPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)
![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)

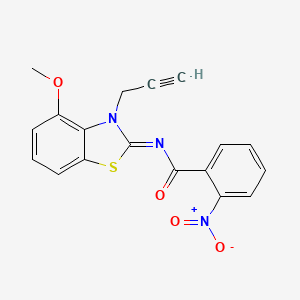
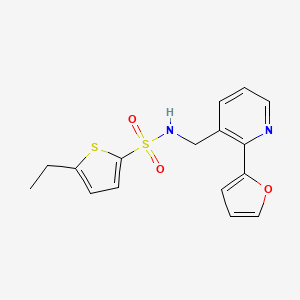
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
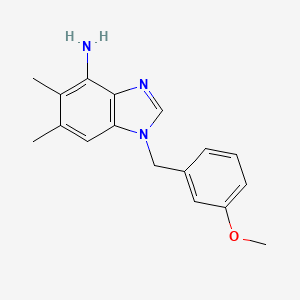

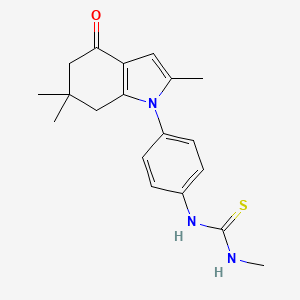
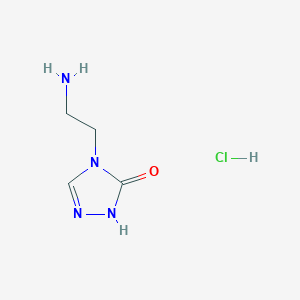
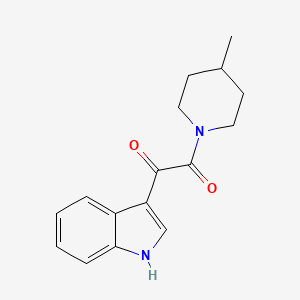
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
